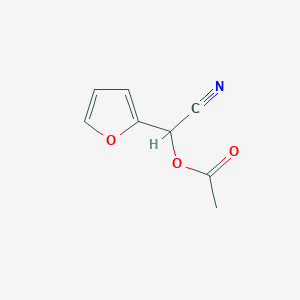

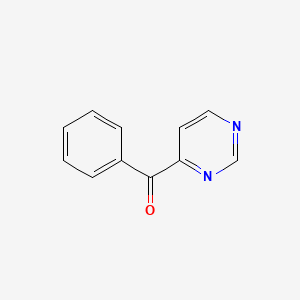

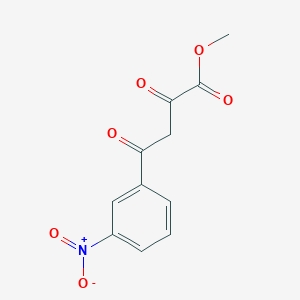

Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate involves several key steps, including the nitration of phenols and subsequent reactions to introduce the dioxobutanoate moiety. While specific synthesis pathways for Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate are not directly reported in the available literature, related compounds and methodologies provide insights into potential synthesis strategies. For example, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a process involving cross-coupling reactions and diazotization, could offer analogous steps applicable to the synthesis of Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate by modifying the starting materials and reaction conditions appropriately (Qiu, Gu, Zhang, & Xu, 2009).

科学的研究の応用

Environmental Bioremediation

Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate is involved in environmental studies, particularly in bioremediation. A study by Bhushan et al. (2000) explores the degradation of 3-methyl-4-nitrophenol, a breakdown product of certain pesticides, by Ralstonia sp. SJ98. This bacterium can utilize 3-methyl-4-nitrophenol as its sole carbon and energy source, indicating potential for environmental decontamination and bioremediation of pesticide-contaminated sites (Bhushan et al., 2000).

Chemical Synthesis and Molecular Structures

The compound has relevance in chemical synthesis and molecular structure studies. Wardell et al. (2007) discuss the molecular electronic structures of derivatives prepared from methyl 3-oxobutanoate and nitrophenylhydrazine, which exhibit certain molecular linkages and chains (Wardell et al., 2007). Additionally, Maru and Shah (2013) report a novel synthesis of a derivative from methyl 3-oxobutanoate and its crystal structure, providing insights into its molecular characteristics (Maru & Shah, 2013).

Pharmaceutical Research

In pharmaceutical research, the compound has been used to study various biological activities. For instance, Tahir et al. (2015) investigated the DNA-binding properties and biological activities, including antioxidant and antimicrobial effects, of nitrosubstituted acyl thioureas, a category that includes derivatives of methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate (Tahir et al., 2015).

Agricultural Chemistry

In agricultural chemistry, compounds related to methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate are analyzed for their role in agrochemical formulations. Masunaga et al. (2001) studied the dioxin impurity profile in various agrochemicals, including those related to the compound , highlighting its relevance in environmental and chemical safety studies (Masunaga et al., 2001).

作用機序

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.

Mode of Action

It can be inferred from related compounds that it may involve interactions with various cellular targets, leading to changes in cellular processes .

Biochemical Pathways

Related compounds have been found to modulate a variety of biological activities, suggesting that multiple pathways could be affected .

Result of Action

Related compounds have been found to exhibit a range of biological activities, suggesting that this compound could potentially have diverse effects at the molecular and cellular levels .

特性

IUPAC Name |

methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO6/c1-18-11(15)10(14)6-9(13)7-3-2-4-8(5-7)12(16)17/h2-5H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYSCKGUZJUBRDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)CC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40308734 |

Source

|

| Record name | methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40308734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate | |

CAS RN |

345617-18-7 |

Source

|

| Record name | methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40308734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。